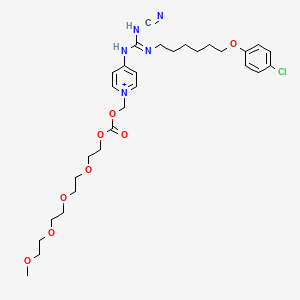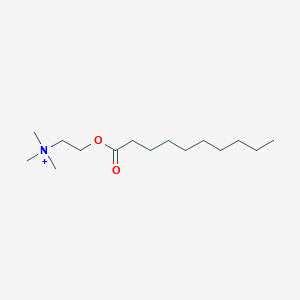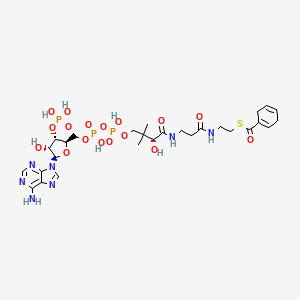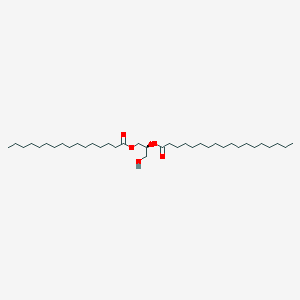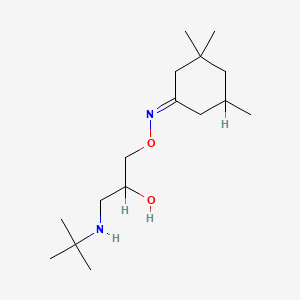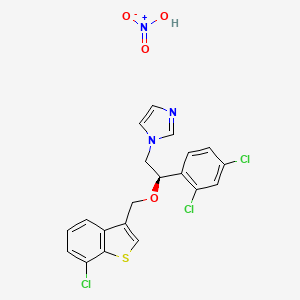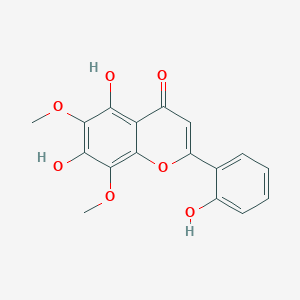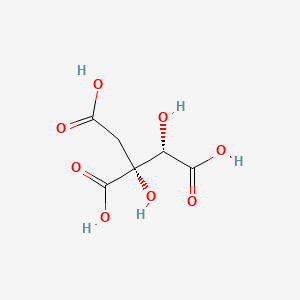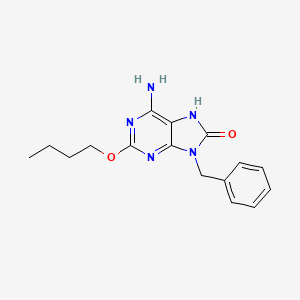
6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one, commonly known as ABT-702, is a small-molecule inhibitor of the enzyme adenosine kinase. It was first synthesized in 1996 by Abbott Laboratories and has since been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of ABT-702 involves the inhibition of adenosine kinase, an enzyme responsible for the breakdown of adenosine. By blocking adenosine kinase, ABT-702 increases the levels of adenosine, which has various physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. Additionally, ABT-702 has been shown to inhibit the uptake of adenosine by cells, further increasing the levels of adenosine in the body.
Biochemical and Physiological Effects
ABT-702 has various biochemical and physiological effects, including the inhibition of adenosine kinase, the increase in adenosine levels, and the modulation of the adenosine signaling pathway. These effects have been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, as well as the potential to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ABT-702 is its specificity for adenosine kinase, which allows for targeted inhibition of this enzyme. Additionally, ABT-702 has been shown to have low toxicity in animal studies, making it a potentially safe and effective therapeutic agent. However, one limitation of ABT-702 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of ABT-702, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanism of action and biochemical effects. Additionally, the use of ABT-702 in combination with other therapeutic agents may enhance its efficacy and broaden its potential applications.
Méthodes De Synthèse
The synthesis of ABT-702 involves several steps, including the reaction of 2,6-dichloropurine with benzylamine to form 6-benzyl-2,6-dichloropurine, which is then reacted with butyl alcohol and potassium carbonate to produce ABT-702. The overall yield of this synthesis method is approximately 25%.
Applications De Recherche Scientifique
ABT-702 has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurological disorders. In cancer, ABT-702 has been shown to inhibit the growth of cancer cells by blocking adenosine kinase, which is overexpressed in many types of cancer cells. In autoimmune disorders, ABT-702 has been shown to reduce inflammation and disease severity by modulating the adenosine signaling pathway. In neurological disorders, ABT-702 has been studied for its potential neuroprotective effects and ability to improve cognitive function.
Propriétés
IUPAC Name |
6-amino-9-benzyl-2-butoxy-7H-purin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-2-3-9-23-15-19-13(17)12-14(20-15)21(16(22)18-12)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,18,22)(H2,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGNUXGYUZNHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431291 |
Source


|
| Record name | 6-amino-9-benzyl-2-butoxy-7H-purin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
226906-84-9 |
Source


|
| Record name | 6-amino-9-benzyl-2-butoxy-7H-purin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

